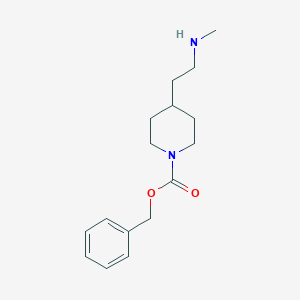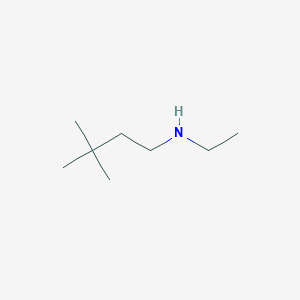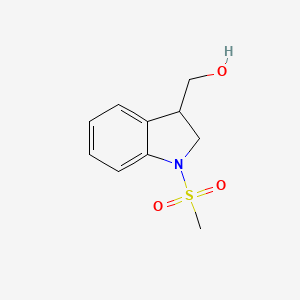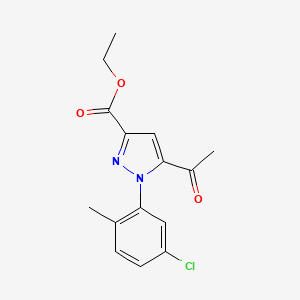
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and a methyl group, as well as a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-4-methylpyridine, is prepared through halogenation and methylation reactions.
Formation of the Thiadiazole Ring: The pyridine intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Coupling Reaction: The final step involves coupling the pyridine-thiadiazole intermediate with an amine group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the methyl group, affecting its electronic properties and interactions.
Uniqueness
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H7ClN4S |
|---|---|
Poids moléculaire |
226.69 g/mol |
Nom IUPAC |
3-(6-chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-4-2-5(11-6(9)3-4)7-12-8(10)14-13-7/h2-3H,1H3,(H2,10,12,13) |
Clé InChI |
LOTMOFJTOHUXFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Cl)C2=NSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


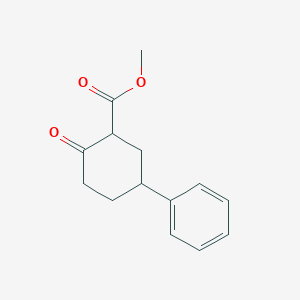

![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
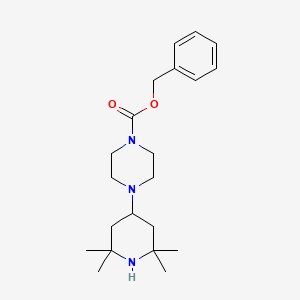
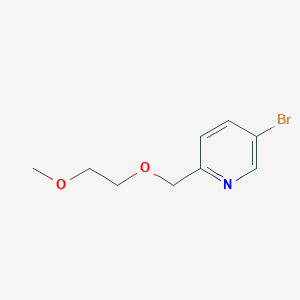
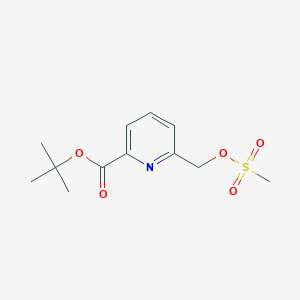
![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
